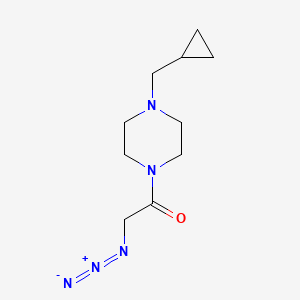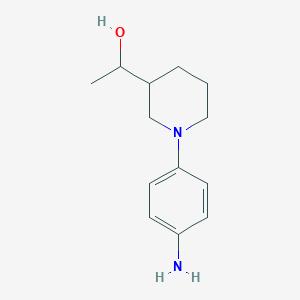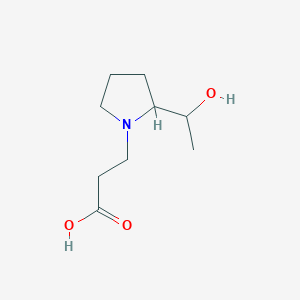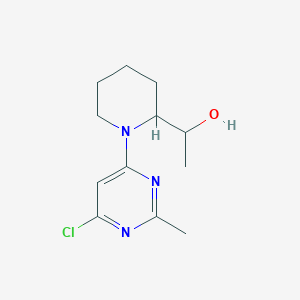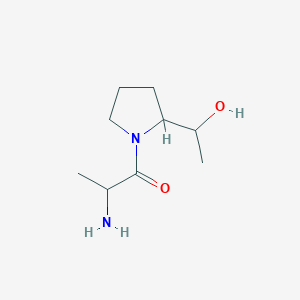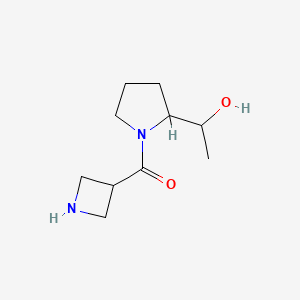
6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidines
Piperidine derivatives are pivotal in synthesizing drugs, with more than twenty classes of pharmaceuticals containing them. The development of methods for synthesizing substituted piperidines, such as 6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine , is crucial for creating biologically active compounds .
Pharmacological Applications
Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in medications used for a variety of treatments, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant applications .
Antioxidant Properties
Compounds with a piperidine moiety, like the one , have shown powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which is valuable in combating oxidative stress-related diseases .
Anticancer Activity
Piperidine derivatives have been utilized in the development of anticancer agents. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo, making them a focus of cancer research .
Antimicrobial and Antifungal Uses
The antimicrobial and antifungal properties of piperidine derivatives make them candidates for developing new treatments for infections. Their ability to combat a wide range of microbial and fungal pathogens is of great interest in medical research .
Analgesic and Anti-inflammatory Applications
Due to their analgesic and anti-inflammatory properties, piperidine derivatives are being explored for pain management and treatment of inflammatory conditions. This includes research into chronic pain and autoimmune diseases .
Neuroprotective Effects
Research into neurodegenerative diseases has highlighted the potential neuroprotective effects of piperidine derivatives. They are being studied for their use in treating conditions like Alzheimer’s disease and other forms of dementia .
Antihypertensive and Cardiovascular Research
Piperidine derivatives are also being investigated for their potential in treating hypertension and other cardiovascular conditions. Their role in vasodilation and blood pressure regulation is a key area of study .
Wirkmechanismus
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.
Eigenschaften
IUPAC Name |
6-[2-(aminomethyl)piperidin-1-yl]-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-14-11-7-12(16-9-15-11)17-6-4-3-5-10(17)8-13/h7,9-10H,2-6,8,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWZLLTBBKJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)N2CCCCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



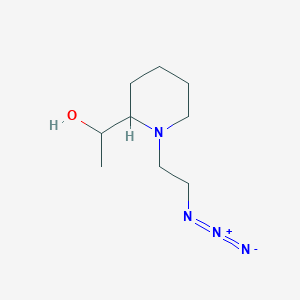
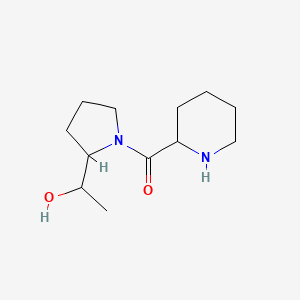
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
![7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477743.png)

